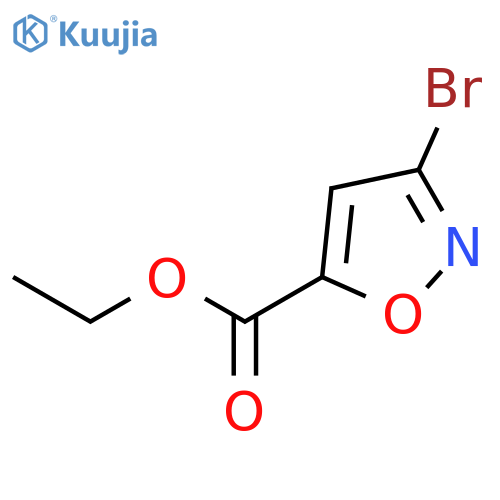

Cas no 105174-97-8 (Ethyl 3-bromoisoxazole-5-carboxylate)

105174-97-8 structure

商品名:Ethyl 3-bromoisoxazole-5-carboxylate

Ethyl 3-bromoisoxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromoisoxazole-5-carboxylate

- 3-Bromo-isoxazole-5-carboxylic acid ethyl ester

- methyl 3-bromoisoxazole-5-carboxylate

- ethyl 3-bromo-1,2-oxazole-5-carboxylate

- 3-Bromo-5-(ethoxycarbonyl)isoxazole

- 5-Isoxazolecarboxylicacid, 3-bromo-, ethyl ester

- 5-Isoxazolecarboxylic acid, 3-bromo-, ethyl ester

- PubChem17688

- BLFWSORQDIUISI-UHFFFAOYSA-N

- SBB095871

- RP27239

- SY109792

- AKOS015836083

- GS-4245

- FT-0645710

- SCHEMBL368680

- AM20070702

- CS-W008857

- 3-BROMO-5-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER

- DTXSID30549891

- J-520861

- Ethyl3-bromoisoxazole-5-carboxylate

- SB30398

- ethyl 3-bromoisoxazole-5-carboxylate, AldrichCPR

- EN300-258004

- 105174-97-8

- MFCD04035587

- DB-007485

-

- MDL: MFCD04035587

- インチ: 1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3

- InChIKey: BLFWSORQDIUISI-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])ON=1

計算された属性

- せいみつぶんしりょう: 218.95300

- どういたいしつりょう: 218.95311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.617

- ふってん: 279.1°C at 760 mmHg

- フラッシュポイント: 279.134 °C at 760 mmHg

- 屈折率: 1.511

- PSA: 52.33000

- LogP: 1.61380

Ethyl 3-bromoisoxazole-5-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Ethyl 3-bromoisoxazole-5-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 3-bromoisoxazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00311-10g |

Ethyl 3-bromoisoxazole-5-carboxylate |

105174-97-8 | 97% | 10g |

1775.00 | 2021-07-09 | |

| Fluorochem | 078257-1g |

Ethyl 3-bromoisoxazole-5-carboxylate |

105174-97-8 | 95% | 1g |

£57.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062499-5g |

Ethyl 3-bromoisoxazole-5-carboxylate |

105174-97-8 | 98% | 5g |

¥585.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D500959-5g |

Ethyl 3-broMoisoxazole-5-carboxylate |

105174-97-8 | 97% | 5g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | D500959-10g |

Ethyl 3-broMoisoxazole-5-carboxylate |

105174-97-8 | 97% | 10g |

$210 | 2024-05-24 | |

| eNovation Chemicals LLC | D500959-25g |

Ethyl 3-broMoisoxazole-5-carboxylate |

105174-97-8 | 97% | 25g |

$482 | 2024-05-24 | |

| TRC | E900758-250mg |

Ethyl 3-bromoisoxazole-5-carboxylate |

105174-97-8 | 250mg |

$81.00 | 2023-05-18 | ||

| Apollo Scientific | OR914272-1g |

Ethyl 3-bromoisoxazole-5-carboxylate |

105174-97-8 | 98% | 1g |

£59.00 | 2024-05-23 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0390-25g |

3-Bromo-isoxazole-5-carboxylic acid ethyl ester |

105174-97-8 | 96% | 25g |

¥5054.0 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062499-10g |

Ethyl 3-bromoisoxazole-5-carboxylate |

105174-97-8 | 98% | 10g |

¥1002.00 | 2024-08-09 |

Ethyl 3-bromoisoxazole-5-carboxylate 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

105174-97-8 (Ethyl 3-bromoisoxazole-5-carboxylate) 関連製品

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:105174-97-8)Ethyl 3-bromoisoxazole-5-carboxylate

清らかである:99%

はかる:25g

価格 ($):285.0